molecular formula C14H12Cl2N2O3S B2762372 Ethyl 4-(2,5-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 672950-43-5

Ethyl 4-(2,5-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2762372
CAS No.: 672950-43-5
M. Wt: 359.22
InChI Key: HLPCYGLYOFNHQG-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with ethyl, dichlorophenoxy, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Introduction of the Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction where the dichlorophenoxy group is introduced to the pyrimidine ring.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a thiolation reaction.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorophenoxy group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2,5-dichlorophenoxy)-2-(methylthio)-5-pyrimidinecarboxylate: Similar structure with a methylthio group instead of methylsulfanyl.

    Ethyl 4-(2,5-dichlorophenoxy)-2-(ethylsulfanyl)-5-pyrimidinecarboxylate: Similar structure with an ethylsulfanyl group.

Uniqueness

Ethyl 4-(2,5-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.

Properties

IUPAC Name

ethyl 4-(2,5-dichlorophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-3-20-13(19)9-7-17-14(22-2)18-12(9)21-11-6-8(15)4-5-10(11)16/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPCYGLYOFNHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=C(C=CC(=C2)Cl)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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